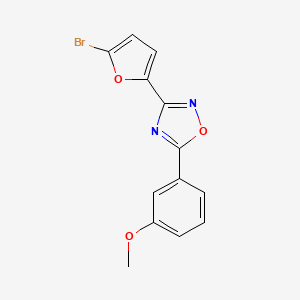

N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazole derivatives involves acylation reactions, employing specific precursors and catalysts to achieve the desired molecular architecture. Notably, the process includes steps such as the acylation of aminophenols and subsequent characterization through NMR and elemental analysis. The methodologies offer insights into the synthetic routes applicable to the target compound, highlighting the importance of selecting appropriate reactants and conditions for successful synthesis (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial, employing techniques like X-ray diffraction and DFT calculations. These methods reveal the compound's crystalline form and the impact of intermolecular interactions on its geometry. Studies have shown how dimerization and crystal packing influence molecular conformation, especially regarding dihedral angles and aromatic ring rotation (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often lead to the formation of compounds with antimicrobial properties. The synthesis process, structural elucidation, and in vitro screening against various bacterial and fungal strains illustrate the compound's chemical reactivity and potential for therapeutic applications. These reactions underscore the compound's versatility and reactivity under different synthetic conditions (Desai et al., 2013).

Physical Properties Analysis

Investigating the physical properties, including crystal growth, structure, and thermal behavior, is essential. Studies on related compounds emphasize the significance of crystallographic analysis and thermal stability assessments. Such investigations provide valuable data on the compound's robustness and suitability for further application development (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, particularly the interaction with biological targets and the resultant biological activities, are of interest. Research into related compounds has demonstrated significant antibacterial and antifungal activities, suggesting potential utility in treating microbial diseases. The elucidation of these properties through spectral analysis and bioactivity screening forms the basis for understanding the compound's chemical behavior and potential therapeutic value (Desai et al., 2013).

科学研究应用

抗菌和抗真菌特性N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)-2-甲氧基苯甲酰胺衍生物已被合成并评估其抗菌特性。这些化合物对革兰氏阳性菌(例如,金黄色葡萄球菌、化脓性链球菌)和革兰氏阴性菌(例如,大肠杆菌、铜绿假单胞菌)均表现出有希望的体外抗菌活性。此外,它们对多种真菌菌株表现出抑制作用,包括白色念珠菌、黑曲霉和棒曲霉,表明它们作为微生物疾病(特别是细菌和真菌感染)的治疗剂的潜力 (Desai, Rajpara, & Joshi, 2013).

抗癌和抗肿瘤活性已经研究了噻唑烷类化合物诱导结直肠肿瘤细胞凋亡的构效关系,表明包括 N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)-2-甲氧基苯甲酰胺在内的噻唑烷类化合物可以诱导结肠癌细胞系中的细胞死亡。这些发现提示了肠道病原体和结肠癌细胞中不同的分子靶点。与 I 类谷胱甘肽 S-转移酶 (GSTP1) 的相互作用对于噻唑烷类化合物诱导的凋亡至关重要,突出了这些化合物在癌症治疗中的潜力 (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

抗氧化活性从内生链霉菌中分离出的新化合物,包括类似于 N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)-2-甲氧基苯甲酰胺的苯甲酰胺,已显示出显着的抗氧化活性。这种活性有助于对抗氧化应激的保护能力,进一步表明这些化合物在控制与氧化损伤相关的疾病方面的潜力 (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

选择性 DNA 结合对苯并咪唑空腔的研究表明对特定 DNA 结构的选择性识别和结合。虽然与 N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)-2-甲氧基苯甲酰胺没有直接联系,但类似的结构化合物在 DNA 相互作用中表现出很高的选择性,表明了设计靶向分子疗法的潜在途径 (Choi, Park, Song, Youn, Kim, Kim, Koh, & Paek, 2005).

未来方向

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWDJYFYYKSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)